Ketene acetals
Ketene acetals are a class of organic compounds that are formed by the reaction between ketenes and alcohols, leading to the formation of cyclic hemiketal structures. These compounds are widely recognized for their reactivity in various chemical transformations due to the presence of both carbonyl and hydroxyl functionalities within a single molecule. Ketene acetals find applications in organic synthesis as protecting groups, where they can be used to control and modulate the reactivity of functional groups. They also serve as intermediates in the preparation of other compounds such as aldehydes, ketones, and esters through various chemical processes including hydrolysis or retro-aldol reactions. The unique structural features and versatile reactivity make ketene acetals indispensable tools in synthetic chemistry, offering chemists a broad spectrum of possibilities for creating complex molecules with precision and efficiency.

Structure | Chemical Name | CAS | MF |
---|---|---|---|
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Propanedinitrile, [(methylamino)(methylthio)methylene]- | 19475-16-2 | C6H7N3S |
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3,3-Difluoroallyl acetate | 1597-40-6 | C5H6F2O2 |
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2-Di(methylthio)methylidenemalononitrile | 5147-80-8 | C6H6N2S2 |
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3,3-Difluoroprop-2-en-1-amine | 734524-50-6 | C3H5F2N |
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1-Bromo-1-fluoroethylene | 420-25-7 | C2H2FBr |
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1-Chloro-N,N-2-trimethylpropenylamine (>90%) | 26189-59-3 | C6H12ClN |
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3,3-dichloroprop-2-en-1-ol | 3039-55-2 | C3H4CL2O |
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(3,3-dichloroprop-2-en-1-yl)(methyl)amine | 51253-82-8 | C4H7NCl2 |
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4,4-Dichloro-3-butenylamine | 98070-40-7 | C4H7Cl2N |
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Vinylidene chloride-Acrylonitrile Copolymer(80/20) | 9010-76-8 | C2H2Cl2.C3H3N |
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